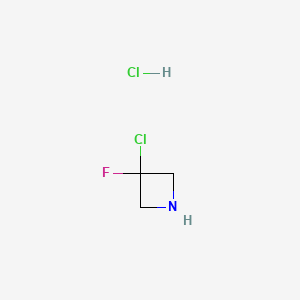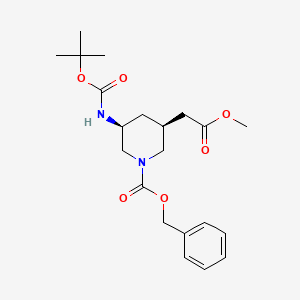
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and bases such as triethylamine to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of microreactor systems to introduce the tert-butyldimethylsilyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles such as sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives when the nitro group is reduced and various substituted pyridine derivatives when the tert-butyldimethylsilyloxy group is replaced .
Aplicaciones Científicas De Investigación
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tert-butyldimethylsilyloxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Tert-butyldimethylsilyloxy)ethoxy)ethanol: Similar in structure but with an ethoxy group instead of a nitro group.
2-(2-(Tert-butyldimethylsilyloxy)ethoxy)ethanamine: Contains an amine group instead of a nitro group.
Uniqueness
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is unique due to the presence of both the nitro group and the tert-butyldimethylsilyloxyethyl group, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H22N2O3Si |
|---|---|
Peso molecular |
282.41 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)ethoxy]silane |
InChI |
InChI=1S/C13H22N2O3Si/c1-13(2,3)19(4,5)18-9-8-11-6-7-12(10-14-11)15(16)17/h6-7,10H,8-9H2,1-5H3 |
Clave InChI |
JDBHIVQIUAQMLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


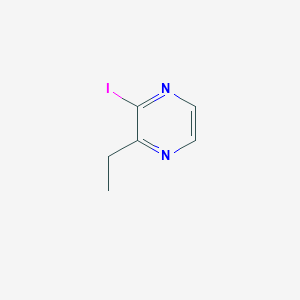
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)
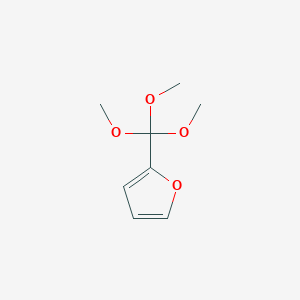
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
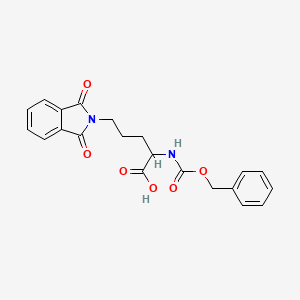
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)
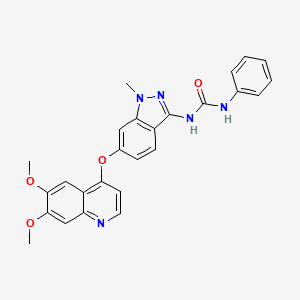

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
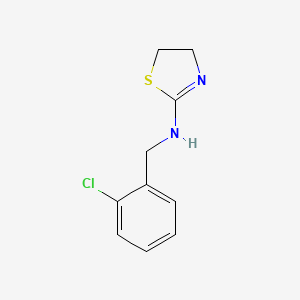
![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
